![molecular formula C14H17ClNO3P B14415882 Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate CAS No. 87388-46-3](/img/structure/B14415882.png)
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is an organophosphorus compound that contains a phosphonate group attached to a pyrrole ring, which is further substituted with a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with a suitable halogenated pyrrole derivative under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the halogenated carbon, resulting in the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, microwave irradiation has been employed to accelerate the reaction and improve the overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations.
Wirkmechanismus
The mechanism of action of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
87388-46-3 |
|---|---|
Molekularformel |
C14H17ClNO3P |
Molekulargewicht |
313.71 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-4-diethoxyphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C14H17ClNO3P/c1-3-18-20(17,19-4-2)14-10-16-9-13(14)11-6-5-7-12(15)8-11/h5-10,16H,3-4H2,1-2H3 |
InChI-Schlüssel |
BVHUZEMJHNLWES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CNC=C1C2=CC(=CC=C2)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


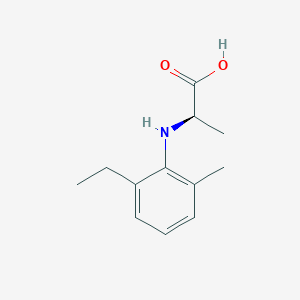
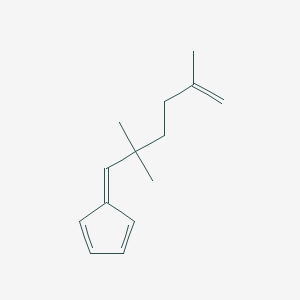
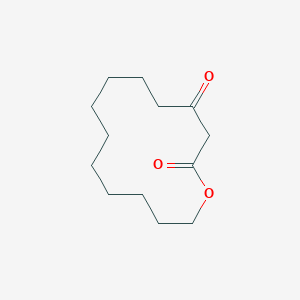
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
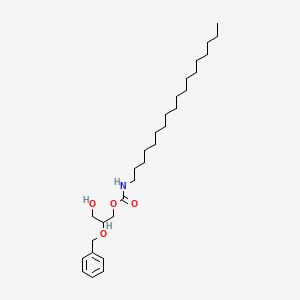
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
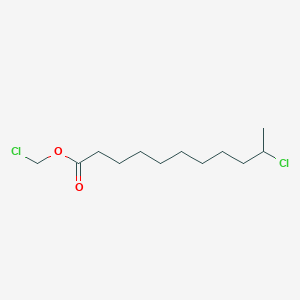

![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
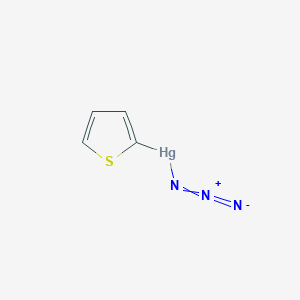
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
